molecular formula C6H6F2N2O2 B1482461 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-05-3

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482461
CAS No.: 2097998-05-3
M. Wt: 176.12 g/mol
InChI Key: JAPGTUFOYKCUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group and a methyl group, which significantly influences its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the construction of the pyrimidine ring followed by the introduction of the difluoromethyl and methyl groups. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms often makes it more reactive compared to non-fluorinated analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated drugs and materials.

Biology: In biological research, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be used as a probe to study biological processes involving fluorinated compounds. It may also serve as a precursor for bioactive molecules.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets due to the presence of fluorine atoms makes it a candidate for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

  • 6-(Difluoromethyl)pyrimidine-2,4-dione

  • 3-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 6-(Difluoromethyl)-3-methylpyrimidine

Uniqueness: 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups provides a unique combination of properties that can be leveraged in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPGTUFOYKCUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.